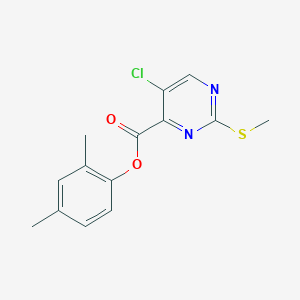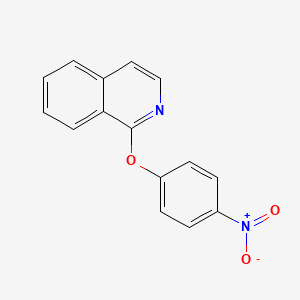
1-(4-Nitrophenoxy)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenoxy)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. The presence of a nitrophenoxy group at the first position of the isoquinoline ring makes this compound unique and interesting for various chemical and biological studies.
准备方法
The synthesis of 1-(4-Nitrophenoxy)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 4-nitrophenol in the presence of a suitable base. The reaction typically proceeds via nucleophilic aromatic substitution, where the nitrophenoxy group is introduced at the first position of the isoquinoline ring.
Synthetic Route:
Starting Materials: Isoquinoline and 4-nitrophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride.
Procedure: Isoquinoline is dissolved in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). 4-nitrophenol is then added to the solution, followed by the base. The reaction mixture is stirred at an elevated temperature (typically around 100-150°C) for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-(4-Nitrophenoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the isoquinoline ring, leading to the formation of isoquinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group, resulting in the formation of 1-(4-Aminophenoxy)isoquinoline.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can replace the nitrophenoxy group with the corresponding substituent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol or methanol as solvents.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: 1-(4-Aminophenoxy)isoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
1-(4-Nitrophenoxy)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s ability to interact with various enzymes and receptors makes it a candidate for medicinal chemistry studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(4-Nitrophenoxy)isoquinoline depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptors: It may bind to receptors on the cell surface, triggering signaling pathways that result in specific cellular responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
1-(4-Nitrophenoxy)isoquinoline can be compared with other similar compounds, such as:
Quinoline: Quinoline is a structural isomer of isoquinoline, with the nitrogen atom located at the first position of the fused ring system. Quinoline and its derivatives are known for their antimalarial and antimicrobial properties.
Isoquinoline: Isoquinoline itself is a parent compound of this compound. It is used in the synthesis of various alkaloids and pharmaceuticals.
1-(4-Aminophenoxy)isoquinoline: This compound is a reduced form of this compound, where the nitro group is converted to an amino group. It has different chemical and biological properties compared to the nitro derivative.
Uniqueness: this compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(4-nitrophenoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)12-5-7-13(8-6-12)20-15-14-4-2-1-3-11(14)9-10-16-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZYFVSZYJKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
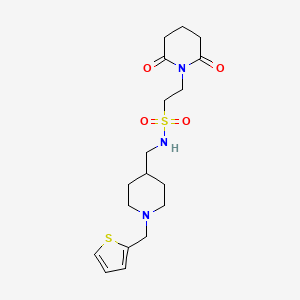
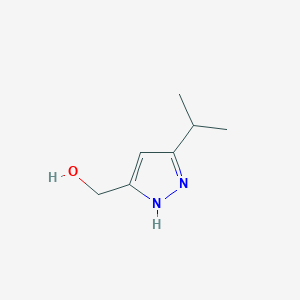
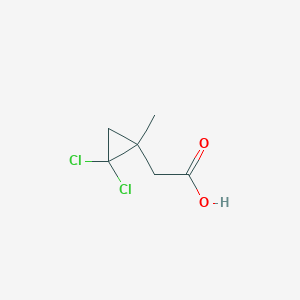
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)
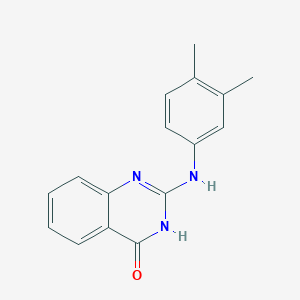
![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)
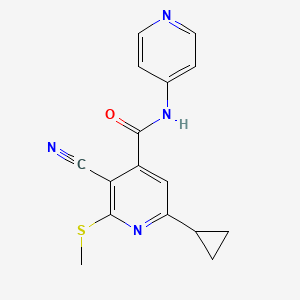
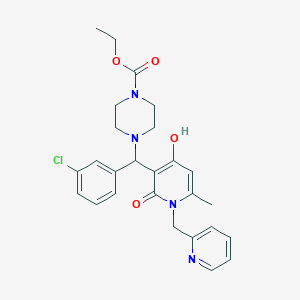
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2454898.png)
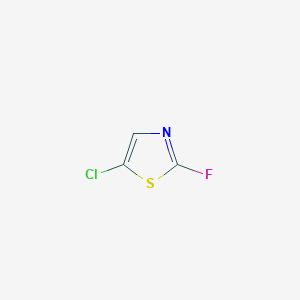
![6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2454901.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)
